3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene
Overview
Description
3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene is an organic compound with the molecular formula C9H9Br and a molecular weight of 197.07 g/mol It is characterized by a bicyclic structure containing a bromomethyl group attached to a triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. This reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the methyl position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water), and acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities that can interact with biological targets . The triene system may also participate in π-π interactions and other non-covalent interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzocyclobutene: Similar structure but with a different ring system.
Bicyclo[4.2.0]octa-1,3,5-triene derivatives: Various derivatives with different substituents at the methyl position.
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[4.2.0]octa-1(6),2,4-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMGCMGCSKLTLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10780725 | |
Record name | 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250337-98-5 | |
Record name | 3-(Bromomethyl)bicyclo[4.2.0]octa-1,3,5-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10780725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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